3-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride
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Description
3-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C21H20Cl2FN3OS2 and its molecular weight is 484.43. The purity is usually 95%.
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Scientific Research Applications
Generation of Structurally Diverse Libraries
Compounds related to the one have been utilized as starting materials for generating structurally diverse libraries through alkylation and ring closure reactions. For instance, a study by Roman (2013) explored the use of a ketonic Mannich base derived from 2-acetylthiophene to produce dithiocarbamates, thioethers, and various cyclic compounds. Such processes are fundamental in medicinal chemistry for the discovery of new therapeutic agents (Roman, 2013).
Antimicrobial Evaluation and Docking Studies
Research involving benzothiazole derivatives has extended to the synthesis and antimicrobial evaluation of novel compounds. Talupur, Satheesh, and Chandrasekhar (2021) synthesized tetrazol-thiophene-2-carboxamides and conducted biological evaluation and molecular docking studies, indicating potential applications in developing antimicrobial agents (Talupur et al., 2021).
Corrosion Inhibition
Benzothiazole derivatives have also found application as corrosion inhibitors. Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect against steel in acidic solutions. These compounds demonstrated high inhibition efficiencies, suggesting their potential use in protecting metals from corrosion (Hu et al., 2016).
Fluorescence and Spectroscopic Studies
The structural analogs of the compound have been studied for their fluorescence and spectroscopic properties. Patil et al. (2011) investigated the absorption and fluorescence spectra of carboxamides to estimate ground and excited state dipole moments, which is crucial in the development of fluorescent probes and materials (Patil et al., 2011).
Cytotoxic Activity
Furthermore, carboxamide derivatives have been evaluated for their cytotoxic activity against various cancer cell lines. Deady et al. (2005) extended the synthesis of benzo[b][1,6]naphthyridin-(5H)ones derivatives to assess their growth inhibitory properties, showcasing the potential of such compounds in cancer research (Deady et al., 2005).
properties
IUPAC Name |
3-chloro-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3OS2.ClH/c1-25(2)10-5-11-26(21-24-15-9-8-13(23)12-17(15)29-21)20(27)19-18(22)14-6-3-4-7-16(14)28-19;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNXKSJYYFXZKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=C(C4=CC=CC=C4S3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride |
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